molecular formula C21H22N2O4 B2460491 3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034274-24-1

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2460491
CAS No.: 2034274-24-1
M. Wt: 366.417
InChI Key: QGOGCVRJBDYPOD-UHFFFAOYSA-N
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Description

. This compound features a piperidine ring, a naphthalene moiety, and an oxazolidine-2,4-dione structure, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves the following steps:

    Formation of the Naphthalen-1-ylpropanoyl Intermediate: This step involves the acylation of naphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under basic conditions to form the piperidin-4-yl derivative.

    Oxazolidine-2,4-dione Formation: Finally, the piperidin-4-yl derivative is cyclized with an appropriate reagent, such as phosgene or triphosgene, to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or naphthalene derivatives.

Scientific Research Applications

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidine-4-carboxylic acid.

    Naphthalene Derivatives: Compounds with similar naphthalene moieties, such as 1-naphthylacetic acid.

    Oxazolidine-2,4-dione Derivatives: Compounds with similar oxazolidine-2,4-dione structures, such as oxazolidinone antibiotics.

Uniqueness

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to its combination of piperidine, naphthalene, and oxazolidine-2,4-dione moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(3-naphthalen-1-ylpropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-19(9-8-16-6-3-5-15-4-1-2-7-18(15)16)22-12-10-17(11-13-22)23-20(25)14-27-21(23)26/h1-7,17H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOGCVRJBDYPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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